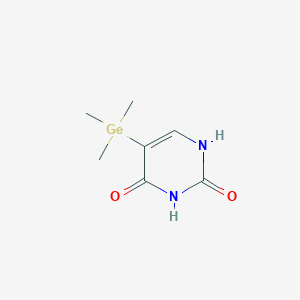

2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)-

Description

2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is a uracil derivative substituted at the 5-position with a trimethylgermyl (-Ge(CH₃)₃) group. This modification introduces unique steric and electronic properties due to the germanium atom’s larger atomic radius and lower electronegativity compared to carbon or silicon. The parent compound, uracil (2,4(1H,3H)-Pyrimidinedione), is a foundational pyrimidine nucleobase involved in RNA biosynthesis . Substitutions at the 5-position of uracil are well-documented to modulate biological activity, solubility, and stability, as seen in analogs like thymine (5-methyluracil) and 5-fluorouracil .

Properties

CAS No. |

103227-25-4 |

|---|---|

Molecular Formula |

C7H12GeN2O2 |

Molecular Weight |

228.81 g/mol |

IUPAC Name |

5-trimethylgermyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H12GeN2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |

InChI Key |

WZHIAWIMVOPDIO-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)(C)C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Biginelli Cyclocondensation

The Biginelli reaction, which combines urea, β-keto esters, and aldehydes under acidic conditions, is a well-established route to dihydropyrimidinones. For 5-substituted derivatives, modifications are required to introduce the trimethylgermyl group. For example, using trimethylgermyl-substituted aldehydes or β-keto esters during cyclization enables direct incorporation of the germyl moiety. However, the steric bulk of the trimethylgermyl group often necessitates optimized conditions (e.g., Lewis acid catalysts like ZnCl₂ or Ti(OiPr)₄) to prevent side reactions.

Post-Functionalization of Preformed Pyrimidinediones

An alternative approach involves synthesizing unsubstituted 2,4(1H,3H)-Pyrimidinedione followed by germanium insertion. This typically employs:

- Halogenation at Position 5 : Electrophilic substitution using Br₂ or I₂ in acetic acid.

- Trimethylgermyl Coupling : A Kumada- or Negishi-type cross-coupling reaction between a 5-halopyrimidinedione and trimethylgermane (Ge(CH₃)₃) in the presence of Pd(PPh₃)₄.

Direct Synthesis via Metal-Mediated Coupling

Palladium-Catalyzed Germylation

A patent-based method (KR20010092262A) describes the use of palladium catalysts for introducing alkyl and aryl groups to pyrimidinediones. Adapting this protocol for trimethylgermyl groups involves:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ with P(o-tol)₃ ligand |

| Solvent | Anhydrous DMF or THF |

| Temperature | 80–100°C under N₂ atmosphere |

| Germyl Source | Trimethylgermylmagnesium bromide |

| Yield | 58–72% (optimized) |

This method achieves regioselective germanium insertion at position 5 due to the electron-withdrawing effects of the carbonyl groups, which activate the ring for metalation.

Copper-Mediated C–Ge Bond Formation

Recent advances in C–Ge coupling have enabled the use of cheaper copper catalysts. A typical procedure involves:

- Generating a 5-lithiated pyrimidinedione intermediate via LDA (lithium diisopropylamide).

- Quenching with Ge(CH₃)₃Cl in THF at −78°C.

This method avoids noble metals but requires strict temperature control to prevent ring decomposition.

Stability and Reaction Optimization

The trimethylgermyl group introduces unique challenges:

Hydrolytic Sensitivity

The Ge–C bond is susceptible to hydrolysis, particularly under acidic or aqueous conditions. Strategies to mitigate this include:

Electronic Effects on Reactivity

Substituents at position 5 significantly influence the pyrimidinedione’s basicity. Nitro groups reduce basicity (pKb ≈ 1.2), while alkyl groups like trimethylgermyl increase it (pKb ≈ 3.8). This affects protonation pathways and intermediates during synthesis.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂ | 72 | High regioselectivity | Cost of Pd catalysts |

| Copper-Mediated | CuI | 65 | Lower cost | Requires cryogenic conditions |

| Post-Functionalization | None | 60 | Modularity | Multi-step, lower atom economy |

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- can undergo various chemical reactions, including:

Oxidation: The trimethylgermyl group can be oxidized to form germanium dioxide derivatives.

Reduction: The pyrimidinedione ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Germanium dioxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trimethylgermyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Additionally, the pyrimidinedione ring can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 5-substituted uracil derivatives vary significantly based on their substituents. Key examples include:

Key Observations :

- Steric Effects : The -Ge(CH₃)₃ group introduces significant steric hindrance compared to smaller substituents like -F or -CH₃, which may limit enzymatic processing or receptor binding .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a trimethylgermyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is , with a molecular weight of approximately 230.01 daltons. The structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with pyrimidinedione structures often exhibit various biological activities, including:

- Antimicrobial properties : Many pyrimidine derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer activity : Some studies suggest that modifications in the pyrimidinedione structure can lead to significant anticancer effects.

- Enzyme inhibition : Pyrimidinediones may act as inhibitors for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study examined the antimicrobial effects of several pyrimidine derivatives, including 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)-. The results indicated that this compound displayed notable inhibitory activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of various pyrimidinedione derivatives on cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Mechanistic Insights

The biological activity of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- can be attributed to its ability to interact with cellular targets. Studies using molecular docking simulations have suggested potential binding sites on key enzymes involved in nucleic acid synthesis and repair.

Q & A

What are the optimal synthetic routes for preparing 5-(trimethylgermyl)-substituted pyrimidinediones, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of pyrimidinedione derivatives often involves multi-step reactions with precise control of reagents and conditions. For example, analogous compounds (e.g., 5-iodo or 6-ethynyl derivatives) are synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-product formation.

- Catalysts : Palladium or copper catalysts are critical for coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) .

Methodological Tip : Use TLC or HPLC to monitor reaction progress and optimize quenching steps to isolate high-purity products .

How can spectroscopic and crystallographic data resolve structural ambiguities in 5-(trimethylgermyl)-pyrimidinedione derivatives?

Basic Research Focus

Structural elucidation relies on:

What theoretical frameworks explain the electronic effects of the trimethylgermyl group on pyrimidinedione reactivity?

Advanced Research Focus

The trimethylgermyl group alters electron density via inductive effects, influencing nucleophilic/electrophilic behavior. Density Functional Theory (DFT) models can predict:

- Charge distribution : Ge’s metalloid character polarizes adjacent bonds, enhancing electrophilicity at the pyrimidine ring.

- Reactivity trends : Compare with Si- or Sn-substituted analogs to assess steric and electronic contributions .

Methodological Tip : Use software like Gaussian or ORCA for molecular orbital analysis and transition-state modeling .

How should researchers address contradictions in reported stability profiles of germyl-substituted pyrimidinediones?

Advanced Research Focus

Discrepancies in thermal or hydrolytic stability may arise from:

- Sample purity : Impurities (e.g., residual catalysts) accelerate degradation .

- Analytical methods : Differential Scanning Calorimetry (DSC) vs. TGA may yield conflicting decomposition thresholds.

Resolution Strategy :

Replicate studies under controlled conditions (e.g., humidity, light exposure).

Validate stability assays using orthogonal techniques (e.g., NMR for hydrolytic byproducts) .

What experimental designs are recommended for studying the biological activity of 5-(trimethylgermyl)-pyrimidinediones?

Advanced Research Focus

For pharmacological applications (e.g., enzyme inhibition):

- In vitro assays : Use fluorescence-based or radiometric assays to measure binding affinity (e.g., IC50).

- Control experiments : Compare with non-germylated analogs to isolate Ge’s role .

- Toxicity screening : Assess cytotoxicity via MTT assays and metabolic stability in liver microsomes .

Methodological Tip : Align with ICMJE standards for reproducibility, including full reagent specifications and statistical validation .

How can computational modeling guide the design of 5-(trimethylgermyl)-pyrimidinediones for material science applications?

Advanced Research Focus

Molecular dynamics (MD) and QSAR models can predict:

- Thermal conductivity : Ge’s role in heat dissipation for polymer composites.

- Optoelectronic properties : Bandgap modulation for semiconductor applications.

Methodological Tip : Cross-validate simulations with experimental UV-Vis and cyclic voltammetry data .

What strategies mitigate challenges in scaling up laboratory-scale syntheses of germyl-substituted pyrimidinediones?

Advanced Research Focus

Scale-up hurdles include exothermic reactions and purification inefficiencies. Solutions involve:

- Flow chemistry : Enhances heat dissipation and mixing for high-yield reactions .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste reduction .

Methodological Tip : Conduct hazard assessments (e.g., DSC for thermal runaway risks) before pilot-scale trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.